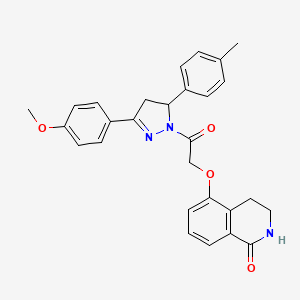
5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C30H31N3O3, with a molecular weight of approximately 497.66 g/mol. The structure features a pyrazole ring, an isoquinoline moiety, and various aromatic substituents that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, indicating potential applications in treating several diseases. Key areas of focus include:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. The pyrazole moiety is known for its anticancer properties, potentially acting through multiple pathways such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.
- Antimicrobial Properties : The presence of the pyrazole ring has been associated with antimicrobial activity against a range of pathogens.
Anticancer Activity
A study published in Molecules highlighted the anticancer potential of pyrazole derivatives. The compound was tested against human cancer cell lines such as H460 (lung cancer) and A549 (lung adenocarcinoma). Results indicated that it exhibited significant cytotoxicity with IC50 values in the micromolar range, suggesting effective inhibition of cancer cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| H460 | 12.5 |
| A549 | 10.0 |
Anti-inflammatory Effects
In another study focusing on inflammation, compounds similar to the target molecule demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's structure allows it to interact with these enzymes effectively, leading to reduced prostaglandin synthesis .
Antimicrobial Activity
The antimicrobial efficacy was evaluated against several bacterial strains. Compounds with similar frameworks were found to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against gram-positive and gram-negative bacteria .
Case Study 1: Anticancer Efficacy
In a controlled experiment involving the treatment of A549 cells with varying concentrations of the compound, significant reductions in cell viability were observed after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, confirming the compound's role in inducing apoptosis .
Case Study 2: Inhibition of Inflammatory Markers
A study assessing the anti-inflammatory effects demonstrated that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels in vitro. This suggests that the compound could be beneficial for conditions characterized by chronic inflammation .
Properties
IUPAC Name |
5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-18-6-8-20(9-7-18)25-16-24(19-10-12-21(34-2)13-11-19)30-31(25)27(32)17-35-26-5-3-4-23-22(26)14-15-29-28(23)33/h3-13,25H,14-17H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSICCUZQIRQXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)COC3=CC=CC4=C3CCNC4=O)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














